molecular formula C16H24OSi B14877911 [3-(2-Ethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

[3-(2-Ethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14877911
M. Wt: 260.45 g/mol
InChI Key: NDGIIVZVWQDNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Ethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound with the molecular formula C16H24OSi This compound is characterized by the presence of a trimethylsilyl group attached to a propargylic ether, which is further substituted with an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Ethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of a propargylic alcohol with a trimethylsilyl chloride in the presence of a base. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The general reaction can be represented as follows:

Propargylic Alcohol+Trimethylsilyl ChlorideThis compound+HCl\text{Propargylic Alcohol} + \text{Trimethylsilyl Chloride} \rightarrow \text{this compound} + \text{HCl} Propargylic Alcohol+Trimethylsilyl Chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the propargylic ether can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the propargylic ether into corresponding alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, organometallic reagents, inert atmosphere.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(2-Ethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.

Medicine: The compound’s potential in medicinal chemistry lies in its ability to serve as a precursor for the synthesis of biologically active molecules. Its structural features can be exploited to design novel therapeutic agents.

Industry: In the materials science industry, this compound can be used in the production of silicon-based polymers and resins. These materials have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which [3-(2-Ethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane exerts its effects is primarily through its chemical reactivity. The trimethylsilyl group can be easily cleaved under acidic or basic conditions, allowing for further functionalization of the molecule. The propargylic ether moiety can participate in various organic reactions, including cycloadditions and cross-coupling reactions, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

    [3-(2-Ethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can be compared with other organosilicon compounds such as trimethylsilyl ethers and propargylic ethers.

    Trimethylsilyl Ethers: These compounds are widely used as protecting groups in organic synthesis due to their stability and ease of removal.

    Propargylic Ethers: These compounds are known for their reactivity in various organic transformations, including cycloadditions and rearrangements.

Uniqueness: The uniqueness of this compound lies in its combined structural features of a trimethylsilyl group and a propargylic ether. This combination allows for versatile reactivity and functionalization, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C16H24OSi

Molecular Weight

260.45 g/mol

IUPAC Name

[4-(2-ethylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C16H24OSi/c1-7-14-10-8-9-11-15(14)12-13-16(2,3)17-18(4,5)6/h8-11H,7H2,1-6H3

InChI Key

NDGIIVZVWQDNHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C#CC(C)(C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.